1,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydropyridine-3-carbaldehyde
Description
1,6-Dimethyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound featuring a dihydropyridine core substituted with methyl, oxo, carbaldehyde, and 2-phenylethylamino groups.
Properties
IUPAC Name |
1,6-dimethyl-2-oxo-4-(2-phenylethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-10-15(14(11-19)16(20)18(12)2)17-9-8-13-6-4-3-5-7-13/h3-7,10-11,17H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNABBKQXKUPFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydropyridine-3-carbaldehyde typically involves multistep organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the quality of the industrially produced compound.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted phenylethyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a dihydropyridine core, which is known for its role in various biological activities. Its structure includes:
- Molecular Formula : C20H23N5O3
- Molecular Weight : 365.43 g/mol
- Functional Groups : Contains an aldehyde group, a ketone, and an amine, contributing to its reactivity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with dihydropyridine structures often exhibit antioxidant properties. Studies have shown that 1,6-dimethyl-2-oxo derivatives can scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
Anticancer Properties
Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, suggesting its utility in developing novel cancer therapies. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The neuroprotective potential of 1,6-dimethyl-2-oxo derivatives has been explored in models of neurodegenerative diseases. These compounds may enhance cognitive function and protect against neuronal damage by modulating neurotransmitter systems .
Cardiovascular Benefits
Dihydropyridine derivatives are well-known calcium channel blockers. Preliminary studies suggest that 1,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydropyridine-3-carbaldehyde may exhibit similar properties, potentially aiding in the treatment of hypertension and other cardiovascular disorders .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria makes it a candidate for further development into antimicrobial agents .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing advanced polymers with tailored properties. Its functional groups allow for modifications that can enhance thermal stability and mechanical strength in polymer matrices .
Nanotechnology
The incorporation of 1,6-dimethyl-2-oxo derivatives into nanostructures has been studied for applications in drug delivery systems. The ability to encapsulate therapeutic agents within nanoparticles can improve bioavailability and target specific tissues .
Case Studies
Mechanism of Action
The mechanism of action of 1,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: 2-(2-Phenylethyl)chromones
2-(2-Phenylethyl)chromones, abundant in agarwood, share the 2-phenylethyl substituent with the target compound. Key differences include:
- Core Structure : Chromones (benzopyran-4-one) vs. dihydropyridine.
- Substituents : Chromones are typically substituted with methoxy/hydroxy groups , whereas the target compound features carbaldehyde and methyl groups.
- Molecular Weight (MW) : Chromones have a base MW of 250, increasing with substituents (e.g., +30 per methoxy, +16 per hydroxy) . The target compound’s MW is 314.4 (calculated), significantly higher due to its distinct functionalization.
Table 1: Key Structural and Analytical Comparisons
Functional Group Influence
- In dihydropyridines, this group may enhance lipophilicity and receptor binding.
- Oxygenated Substituents : Chromones rely on methoxy/hydroxy groups for stability and solubility , while the carbaldehyde group in the target compound could enable Schiff base formation or redox activity.
Analytical Challenges
- GC-MS Differentiation : Chromones are identifiable via their retention times (post-sesquiterpenes) and MS fragmentation (e.g., loss of phenylethyl moiety) . The target compound’s behavior remains unstudied but may require alternative ionization techniques due to its higher polarity.
- Spectral Overlap: Both compound classes produce complex MS spectra, but chromones exhibit diagnostic fragment ions (e.g., m/z 91 for phenylethyl) , whereas dihydropyridines may show distinct cleavage patterns.
Biological Activity
1,6-Dimethyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydropyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including mechanisms of action, cytotoxicity, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a dihydropyridine ring structure with a phenylethyl amine substituent and an aldehyde functional group. Its molecular formula is and it has a CAS number of 309244-76-6. The unique structural components contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| CAS Number | 309244-76-6 |
| IUPAC Name | 1,6-dimethyl-2-oxo-4-(2-phenylethylamino)-1,2-dihydropyridine-3-carbaldehyde |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, leading to altered cellular functions. The specific pathways affected can vary based on the target cells and conditions under which the compound is tested.
Cytotoxic Activity
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. A study evaluated its efficacy against three human tumor cell lines, revealing significant cytotoxic potential.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon Carcinoma) | 5.0 |
| MCF7 (Breast Carcinoma) | 10.0 |
| A549 (Lung Carcinoma) | 8.5 |
In this study, the compound was found to be 2.5 times more effective than doxorubicin against the HT29 cell line, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It was assessed for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial profile indicates that the compound exhibits potency comparable to established antibiotics like ampicillin and antifungals like clotrimazole .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity. For example:
- Study on Derivatives : A series of derivatives were synthesized to explore structure-activity relationships (SAR). Some derivatives showed improved cytotoxicity profiles compared to the parent compound.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through activation of caspase pathways.
- Combination Therapies : Research has also explored the use of this compound in combination with other chemotherapeutics to enhance efficacy and reduce resistance in cancer treatment protocols.
Q & A
Q. What are the recommended synthetic routes for 1,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydropyridine-3-carbaldehyde, and how can reaction conditions be optimized?
Synthesis of this compound likely follows multi-step protocols involving condensation, alkylation, or amination reactions. For analogous pyridine derivatives, catalysts like Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) are critical for facilitating intermediate formation . Reaction optimization should prioritize temperature control (e.g., 60–80°C for amination steps) and solvent selection (polar aprotic solvents like DMF or DMSO enhance solubility) . Yield improvements may require iterative adjustments to stoichiometry and purification via column chromatography.
Q. Which analytical techniques are most effective for structural characterization of this compound?
High-resolution techniques are essential:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) resolves the dihydropyridine ring conformation and substituent positions .
- HPLC-MS confirms purity and molecular weight, with reverse-phase C18 columns and acetonitrile/water gradients recommended for separation .
- X-ray crystallography provides definitive stereochemical data if single crystals are obtainable. PubChem-derived computational models (e.g., InChI key analysis) can supplement experimental data .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Stability studies should monitor degradation under:
- Temperature : Accelerated testing at 40°C vs. ambient conditions.
- pH : Buffered solutions (pH 3–9) to identify hydrolytic susceptibility, particularly at the carbaldehyde group .
- Light exposure : UV-Vis spectroscopy tracks photooxidation of the dihydropyridine core .
Q. What are the key considerations for designing in vitro assays to evaluate biological activity?
- Target selection : Prioritize enzymes or receptors with structural homology to those affected by similar dihydropyridines (e.g., kinase inhibition assays) .
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cellular toxicity.
- Controls : Include structurally analogous compounds (e.g., ethyl 4,6-dimethyl-2-oxo derivatives) to benchmark activity .
Q. How can researchers validate the reproducibility of synthesis and bioassay protocols?
- Inter-laboratory validation : Share protocols with collaborators to test robustness.
- Batch-to-batch analysis : Compare NMR spectra and HPLC retention times across syntheses .
- Positive controls : Use reference compounds with established bioactivity profiles .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to protein active sites (e.g., kinases or GPCRs). Focus on the 2-phenylethylamino group’s role in hydrophobic interactions .
- MD simulations : Assess conformational stability of the dihydropyridine ring in aqueous vs. lipid environments .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl groups) with activity data from analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting potency .
- Proteomic profiling : Use affinity chromatography or pull-down assays to confirm direct vs. indirect target engagement .
- Structural analogs : Test derivatives (e.g., fluorophenyl or sulfonamide variants) to isolate pharmacophore contributions .
Q. How does the carbaldehyde group influence reactivity and derivatization potential?
- Schiff base formation : React with primary amines to generate imine-linked conjugates for prodrug development. Monitor pH-dependent reversibility .
- Redox sensitivity : Cyclic voltammetry evaluates the aldehyde’s susceptibility to oxidation, which may limit in vivo applications .
Q. What environmental factors significantly impact the compound’s efficacy in cellular models?
- pH-dependent uptake : Fluorescence microscopy tracks intracellular accumulation in lysosomal vs. cytosolic compartments .
- Serum protein binding : Equilibrium dialysis quantifies binding to albumin, which may reduce free compound availability .
- Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation pathways .
Q. How can researchers leverage structural analogs to overcome synthetic or bioactivity limitations?
- Scaffold hopping : Replace the 2-phenylethylamino group with bioisosteres (e.g., benzyl or cyclohexylethyl) to enhance solubility or affinity .
- Prodrug design : Mask the carbaldehyde as an acetal or ester to improve pharmacokinetics .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., sulfonamides) via amide linkages to synergize mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
